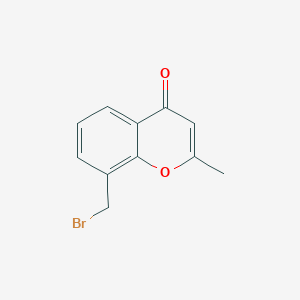
8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and environmental studies. The bromomethyl group at the 8-position and the methyl group at the 2-position of the chromenone core structure confer unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-2-methyl-4H-chromen-4-one typically involves the bromination of 2-methyl-4H-chromen-4-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS selectively brominates the methyl group at the 8-position .
Industrial Production Methods: Industrial production of 8-(Bromomethyl)-2-methyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Bromomethyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the chromenone core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetone.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various functionalized derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in dihydrochromenone derivatives.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-2-methyl-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The chromenone core may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
4-Bromomethyl-7-methoxycoumarin: Another bromomethyl-substituted coumarin with similar reactivity but different substitution pattern.
3-(Bromoacetyl)coumarin: Contains a bromoacetyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
8-Bromomethyl-2-chloroquinoline: A quinoline derivative with a bromomethyl group, used in similar synthetic applications.
Uniqueness: 8-(Bromomethyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromomethyl and methyl groups on the chromenone core allows for versatile functionalization and diverse applications in various fields.
Propiedades
Número CAS |
87165-87-5 |
|---|---|
Fórmula molecular |
C11H9BrO2 |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
8-(bromomethyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C11H9BrO2/c1-7-5-10(13)9-4-2-3-8(6-12)11(9)14-7/h2-5H,6H2,1H3 |
Clave InChI |
DJIQFUKGEMJGKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=CC=CC(=C2O1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



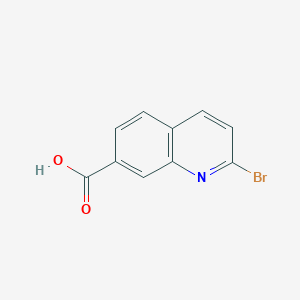

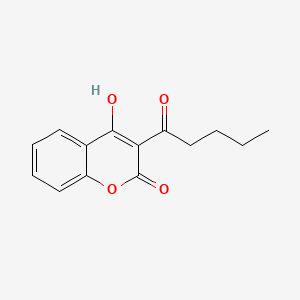
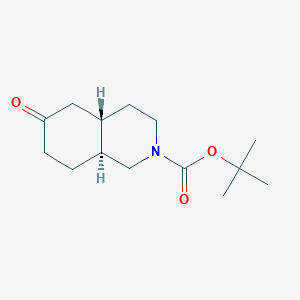
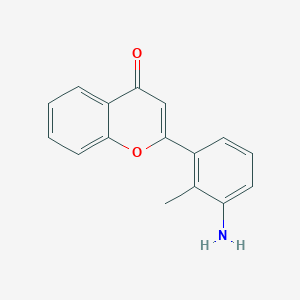
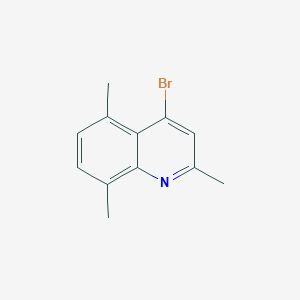

![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)
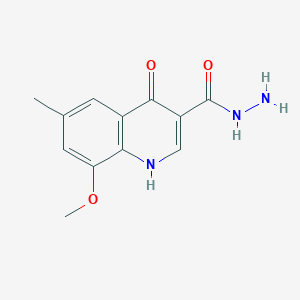
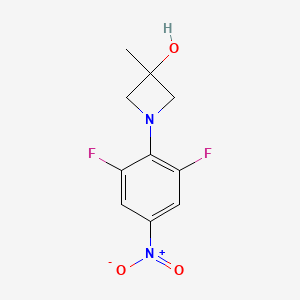
![1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11866304.png)

![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)
